

Application Notes and Protocols: Swern Oxidation of 2-Octanol to 2-Octanone

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Compound of Interest

Compound Name: 2-Octanol

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Abstract

The Swern oxidation is a highly efficient and mild method for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.[1][2] This protocol details the experimental procedure for the oxidation of the secondary alcohol, **2-octanol**, to its corresponding ketone, 2-octanone, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base, triethylamine.[3] The reaction is renowned for its mild conditions, typically conducted at cryogenic temperatures (-78 °C), and its broad compatibility with various functional groups.[3][4] This document provides a detailed methodology, quantitative data, and visual representations of the experimental workflow and reaction mechanism to guide researchers in the successful execution of this important transformation.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the Swern oxidation of **2-octanol** to 2-octanone, allowing for a direct comparison of its efficiency and reaction conditions.

Method	Oxidizing Agent/Catalyst	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Purity (%)
Swern Oxidation	Oxalyl chloride, DMSO, Triethylamine	Dichloromethane	1-2 hours	-78 to rt	~93%	>95%

Experimental Protocol: Swern Oxidation of 2-Octanol

This protocol is for the oxidation of **2-octanol** to 2-octanone.

Materials:

- **2-octanol**
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware
- Magnetic stirrer and stir bar

- Dry ice/acetone bath

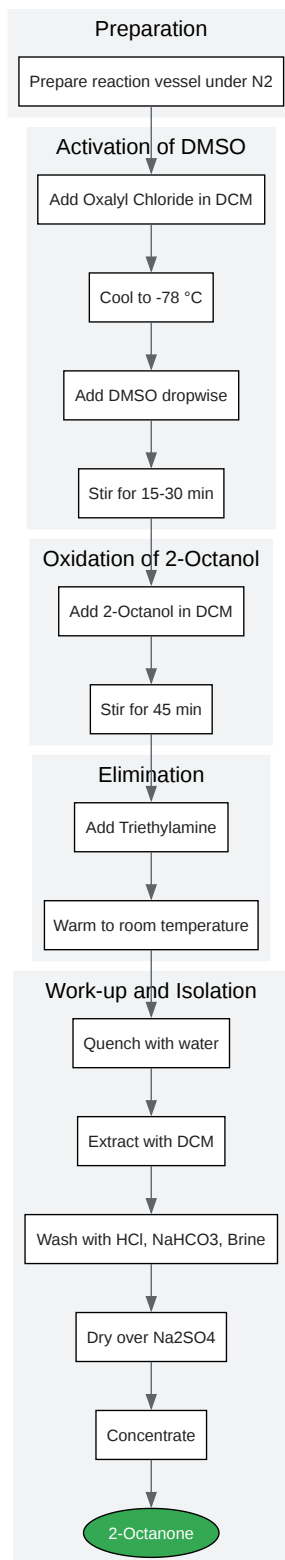
Procedure:

- **Activation of DMSO:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add dimethyl sulfoxide (DMSO) (2.0-2.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15-30 minutes at -78 °C.[\[3\]](#)
- **Addition of **2-Octanol**:** Add a solution of **2-octanol** (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 15 minutes, maintaining the temperature at -78 °C.[\[5\]](#) Stir the reaction for an additional 45 minutes at this temperature.[\[5\]](#)
- **Elimination:** Add triethylamine (5.0 eq.) dropwise to the reaction mixture.[\[5\]](#) After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 1 hour.[\[5\]](#)
- **Work-up:** Quench the reaction by adding water.[\[5\]](#) Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[\[5\]](#)
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-octanone. The crude product can be further purified by distillation if necessary.

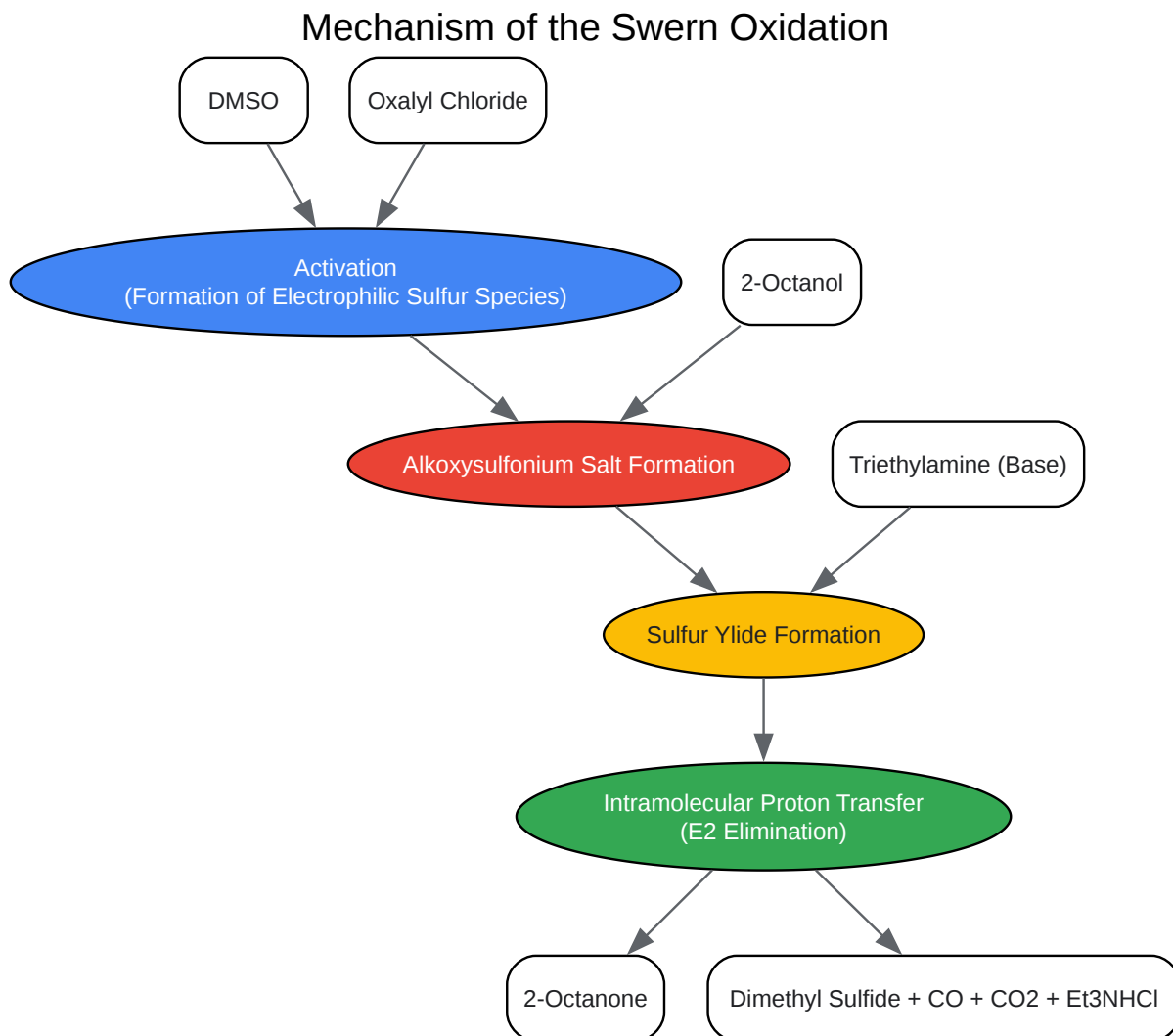
Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the Swern oxidation.

Experimental Workflow for Swern Oxidation of 2-Octanol

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Caption: Swern Oxidation Workflow for 2-Octanone Synthesis.



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Caption: Simplified Mechanism of the Swern Oxidation.

Safety Precautions

- The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the foul-smelling byproduct, dimethyl sulfide.[6]
- The reaction is highly exothermic, especially during the addition of DMSO to oxalyl chloride. Therefore, it is crucial to maintain the low temperature and add reagents slowly.

- Oxalyl chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
- Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide, which has a very unpleasant and persistent odor.[6]

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